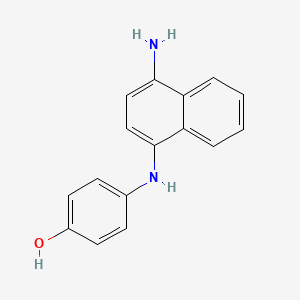
4-(4-Aminonaphthalen-1-ylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Aminonaphthalen-1-ylamino)phenol is an organic compound with the molecular formula C16H14N2O and a molecular weight of 250.3 g/mol . This compound is characterized by the presence of an amino group attached to a naphthalene ring, which is further connected to a phenol group through an amino linkage. It is known for its applications in various scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminonaphthalen-1-ylamino)phenol typically involves the reaction of 4-nitrophenol with 1-naphthylamine under specific conditions. The reaction proceeds through a series of steps including nitration, reduction, and coupling reactions. The nitration of phenol produces 4-nitrophenol, which is then reduced to 4-aminophenol. This intermediate is then coupled with 1-naphthylamine to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled temperatures and pressures. The use of catalysts and solvents may be employed to enhance the reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Aminonaphthalen-1-ylamino)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
4-(4-Aminonaphthalen-1-ylamino)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-(4-Aminonaphthalen-1-ylamino)phenol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity and function. The pathways involved include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Aminonaphthalen-1-ylamino)phenol
- 4-(4-Aminonaphthalen-1-ylamino)aniline
- 4-(4-Aminonaphthalen-1-ylamino)benzoic acid
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it valuable in various applications .
Propriétés
Numéro CAS |
6358-11-8 |
|---|---|
Formule moléculaire |
C16H14N2O |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
4-[(4-aminonaphthalen-1-yl)amino]phenol |
InChI |
InChI=1S/C16H14N2O/c17-15-9-10-16(14-4-2-1-3-13(14)15)18-11-5-7-12(19)8-6-11/h1-10,18-19H,17H2 |
Clé InChI |
NRBKEVJSGSFCTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2NC3=CC=C(C=C3)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13799830.png)
![Acetyl chloride,[(1-imino-2-methylpropyl)amino]-](/img/structure/B13799835.png)

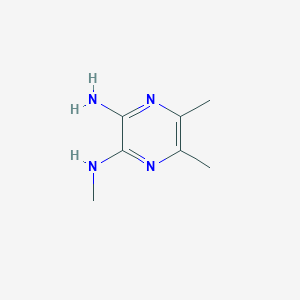
![6-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13799856.png)
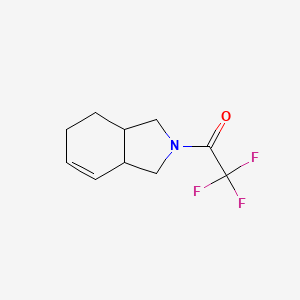
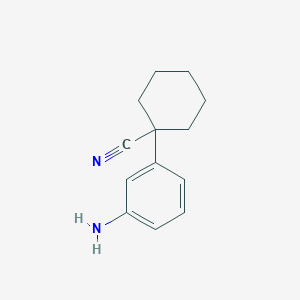
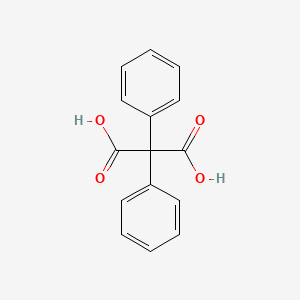
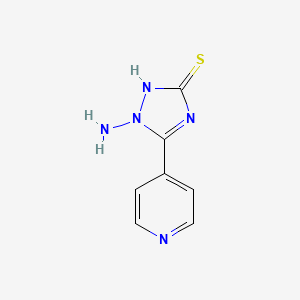
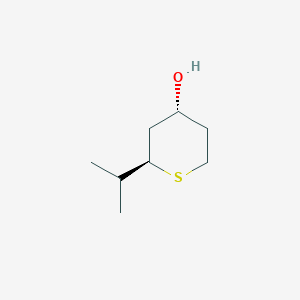
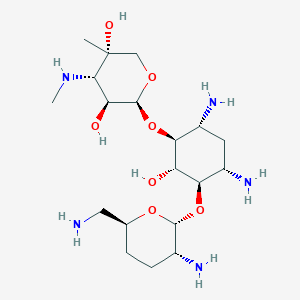
![N-[(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamic acid benzyl ester](/img/structure/B13799891.png)
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-phenyl-5-[1-[(trimethylsilyl)oxy]ethyl]-](/img/structure/B13799894.png)
